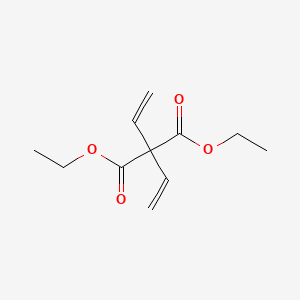

Diethyl diethenylpropanedioate

CAS No.: 63383-34-6

Cat. No.: VC19434416

Molecular Formula: C11H16O4

Molecular Weight: 212.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63383-34-6 |

|---|---|

| Molecular Formula | C11H16O4 |

| Molecular Weight | 212.24 g/mol |

| IUPAC Name | diethyl 2,2-bis(ethenyl)propanedioate |

| Standard InChI | InChI=1S/C11H16O4/c1-5-11(6-2,9(12)14-7-3)10(13)15-8-4/h5-6H,1-2,7-8H2,3-4H3 |

| Standard InChI Key | JPGFPQRDXRBPEG-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(C=C)(C=C)C(=O)OCC |

Introduction

Chemical Identification and Structural Features

Diethyl diethenylpropanedioate is a diester derived from propanedioic acid (malonic acid), where the two hydroxyl groups are replaced by ethoxy groups, and the central methylene group is substituted with two ethenyl (vinyl) groups. The molecular formula is CHO, with a molecular weight of 210.23 g/mol. Its IUPAC name is diethyl 2,2-diethenylpropanedioate, reflecting the substitution pattern on the malonate backbone .

Molecular Structure and Resonance Stabilization

The compound’s structure features two ester groups flanking a central carbon atom bonded to two ethenyl groups. This configuration introduces significant resonance stabilization due to conjugation between the carbonyl groups and the adjacent double bonds. The electron-withdrawing effects of the carbonyl groups enhance the acidity of the α-hydrogens, a property critical in reactions involving enolate formation .

Physical and Chemical Properties

While experimental data specific to diethyl diethenylpropanedioate are scarce, its properties can be inferred from structurally related malonate esters. The following table summarizes estimated physicochemical parameters:

The compound is expected to exhibit high thermal stability due to its conjugated system, though the ethenyl groups may introduce susceptibility to polymerization under radical-initiated conditions .

Synthesis and Reactivity

Synthetic Pathways

Diethyl diethenylpropanedioate can be synthesized via double Knoevenagel condensation between diethyl malonate and acetaldehyde derivatives. A representative route involves:

-

Halogenation of Diethyl Malonate: Reaction with chlorine or bromine to form diethyl 2,2-dihalomalonate .

-

Elimination Reaction: Treatment with a strong base (e.g., NaOH) to replace halogens with ethenyl groups via dehydrohalogenation .

Alternative methods may employ transition-metal-catalyzed coupling reactions, though these remain speculative without direct evidence .

Key Reactivity Patterns

-

Enolate Formation: The α-hydrogens are highly acidic (pK ~10–12), enabling deprotonation to form nucleophilic enolates for alkylation or aldol reactions .

-

Polymerization: The ethenyl groups may undergo radical or ionic polymerization, forming cross-linked polymers with potential applications in materials science .

-

Hydrolysis: Under acidic or basic conditions, the ester groups hydrolyze to yield propanedioic acid derivatives .

Industrial and Research Applications

Polymer Chemistry

The ethenyl substituents position diethyl diethenylpropanedioate as a candidate monomer for thermosetting resins and cross-linked polymers. Its bifunctional structure allows for copolymerization with styrene or acrylates, enhancing mechanical properties in composite materials .

Pharmaceutical Intermediates

While not directly cited in drug synthesis, analogous malonate esters are pivotal in constructing barbiturates and anticonvulsants. The ethenyl groups could facilitate cycloaddition reactions for heterocyclic frameworks .

Organic Synthesis

The compound serves as a versatile building block for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume